4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid
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Overview
Description
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid is an organic compound that features a benzoic acid moiety substituted with a pyridine ring The pyridine ring is further substituted with a dimethylaminomethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized with a dimethylaminomethyl group at the 6-position. This can be achieved through a series of reactions starting from pyridine derivatives.
Coupling with Benzoic Acid: The pyridine intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Aminomethyl-pyridin-2-yl)-benzoic acid
- 4-(6-Methylaminomethyl-pyridin-2-yl)-benzoic acid
- 4-(6-Diethylaminomethyl-pyridin-2-yl)-benzoic acid
Uniqueness
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid is unique due to the presence of the dimethylaminomethyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
1221278-65-4 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256 |
Synonyms |
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid |
Origin of Product |
United States |
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